ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
This compound features a hybrid structure combining a 4-methylcoumarin (chromene) moiety linked via a carboxamide group to a cyclopenta[d]thiazole scaffold. The ethyl ester group at the 4-position enhances solubility in organic solvents, while the carboxamido linkage introduces hydrogen-bonding capability.
Properties
IUPAC Name |
ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNAEZVYWSOQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their biological activities. For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their antiviral, anti-inflammatory, and anticancer effects.
Biological Activity
Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications based on recent research findings.
Structural Overview
The compound features a unique combination of a chromene core and a thiazole ring, which are known for their diverse chemical properties. The presence of carboxamido and carboxylate functional groups enhances its reactivity and interaction capabilities in biological systems. Its molecular formula is with a molecular weight of approximately 398.43 g/mol .
The biological activity of this compound is attributed to its ability to interact with various cellular targets. These interactions can influence multiple biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various pathogens. For instance, derivatives with similar structural motifs have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values in the range of 15–22 μg/ml .
- Antifungal Properties : Compounds in this class have also been evaluated for antifungal activity, showing varying degrees of efficacy against fungi like Mucor species and Trichoderma atroviride.
Research Findings
Recent studies have highlighted the biological potential of this compound through various experimental approaches:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, often yielding derivatives that retain or enhance biological activity. Techniques like NMR and HRMS are employed for structural characterization .
- Bioactivity Evaluation : In vitro bioassays have been conducted to assess the antibacterial and antifungal activities of the synthesized compounds. For example, compounds derived from similar thiazole frameworks exhibited promising results against bacterial strains with IC50 values ranging from 3.73 to 40.32 μM .
- Case Studies : One notable study involved evaluating the cytotoxicity of synthesized derivatives on human embryonic kidney cells (HEK-293), revealing that many compounds were non-toxic at effective concentrations, indicating their potential for further development as therapeutic agents .
Comparative Analysis
To better understand the significance of this compound within its structural class, a comparative analysis with related compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-oxo-4H-chromene-2-carboxylate | Chromene core | Moderate antibacterial | Lacks thiazole ring |
| 4-Hydroxyquinolones | Heterocyclic structure | Antibacterial | Different functional groups |
| Ethyl 2-(4-methylthiazolyl)acetate | Thiazole ring | Antifungal | Different backbone structure |
The distinct combination of chromene and thiazole structures in this compound imparts unique chemical and biological properties that differentiate it from other similar compounds .
Scientific Research Applications
Structural Features
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups such as carboxamido and carboxylate groups. The molecular formula is , and it typically exists as a solid at room temperature due to its complex molecular architecture.
Key Chemical Properties
- Molecular Weight : 398.43 g/mol
- Functional Groups : Carboxamido, Carboxylate
- Reactivity : The compound's reactivity is influenced by steric factors and electronic effects from neighboring groups, making it suitable for further derivatization in synthetic applications.
Medicinal Chemistry
Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has shown significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound exhibit substantial biological activities, suggesting a multifaceted mechanism of action.
Case Study: Antibacterial Activity
Recent studies have demonstrated that compounds derived from this structure possess antibacterial properties. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating promising antibacterial effectiveness .
Synthesis of Novel Compounds
The synthesis of this compound typically involves multi-step organic reactions, including Steglich esterification and other coupling reactions. This synthetic versatility allows for the creation of a variety of derivatives with potentially enhanced biological activities.
Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Esterification | Formation of carboxamide from carboxylic acid and amine |
| 2 | Coupling | Reaction with arylboronic acids using Pd catalysts |
| 3 | Purification | Column chromatography to isolate products |
Material Sciences
The unique structural characteristics of this compound also make it suitable for applications in material sciences, particularly in the development of new materials with specific electronic or optical properties due to the presence of heterocyclic structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)
- Structural Differences :
- The cyclopenta[b]thiophene system replaces the thiazole ring with a thiophene, altering electronic properties (lower electronegativity of S in thiophene vs. N in thiazole).
- The substituent at the 2-position is a 4-phenylbenzoyl group instead of the coumarin-derived carboxamido group.
- Physicochemical Properties: Molecular Weight: 391.5 g/mol (vs. ~423 g/mol for the target compound, estimated from analogs). XLogP3: 5.9 (indicating higher lipophilicity than the target compound, which likely has a lower logP due to the polar carboxamido group). Hydrogen-Bonding: 1 donor, 4 acceptors (similar to the target compound).
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structural Differences :
- A tetrahydrobenzo[b]thiophene core replaces the cyclopenta[d]thiazole, reducing aromaticity and increasing conformational flexibility.
- The 4-hydroxyphenyl group introduces additional polarity and hydrogen-bonding capacity.
- Synthesis: Prepared via a Petasis reaction in hexafluoroisopropanol (HFIP) with a 22% yield, highlighting challenges in coupling bulky substituents. Characterization: HRMS-ESI confirmed the molecular formula (C₂₂H₂₅NO₅S), with NMR validating regioselectivity .
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Core Similarity : Shares the cyclopenta[d]thiazole-ethyl ester backbone but lacks the coumarin-carboxamido group.
- Functional Implications :
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires regioselective coupling of the coumarin carboxamide to the thiazole core, akin to methods in and . Microwave-assisted synthesis (as in ) could improve yields.
- Pharmacological Potential: Analogous compounds (e.g., coumarin-thiazolidinones in ) exhibit anti-inflammatory and anticancer activities, suggesting the target compound merits similar screening.
- Data Limitations: No direct biological or crystallographic data for the target compound were found in the evidence. Future studies should prioritize X-ray analysis (using SHELXL or WinGX ) and in vitro assays.
Preparation Methods
Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
The chromene-3-carboxylic acid moiety is synthesized via Knoevenagel condensation between 2-hydroxy-4-methylbenzaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
Reaction Conditions and Optimization
A suspension of 2-hydroxy-4-methylbenzaldehyde (1.0 mmol) and Meldrum’s acid (1.01 mmol) in aqueous tomato juice (2 mL) undergoes ultrasound irradiation at 20°C for 5 minutes. The procedure leverages green chemistry principles, achieving a 99% yield of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid after crystallization. Key advantages include:
- Solvent sustainability : Tomato juice acts as a biodegradable reaction medium.
- Efficiency : Ultrasonic irradiation reduces reaction time from hours to minutes.
Preparation of Ethyl 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
The cyclopenta[d]thiazole core is constructed via cyclocondensation of cyclopentanone derivatives with thiourea.
Amide Coupling to Form the Target Compound
The final step involves coupling 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate via carbodiimide-mediated amidation .
Reaction Setup
- Activation : 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dry THF (10 mL) at 0°C.
- Coupling : The activated ester is added to ethyl 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (1.0 equiv) in THF, stirred at 25°C for 12 hours.
Analytical Data for the Target Compound
Spectroscopic Profiles
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Limitations in Current Protocols
Q & A
Q. What are the key synthetic challenges in preparing ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can they be addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key challenges include:
- Regioselectivity : Ensuring proper functional group coupling (e.g., chromene-carboxamido linkage to the thiazole core) .
- Stability of intermediates : Reactive intermediates like cyclopenta[d]thiazole derivatives may degrade under acidic/oxidative conditions; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended .
- Purification : Use preparative HPLC or column chromatography to isolate the final product, monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling between the chromene carbonyl and thiazole NH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 450–460 Da) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (chromene C=C) confirm functional groups .
Q. How can reaction yields be optimized for the cyclopenta[d]thiazole core formation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst optimization : Use Lewis acids like ZnCl₂ (5 mol%) to accelerate ring closure .
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
Advanced Research Questions
Q. What computational strategies can predict biological targets for this compound?
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Correlate substituent effects (e.g., methyl on chromene) with activity using descriptors like logP and polar surface area .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites for electrophilic/nucleophilic interactions .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Meta-analysis : Compare IC₅₀ values from structurally analogous derivatives (e.g., cyclopenta[b]thiophene vs. thiazole analogs) to identify substituent-dependent trends .
- Binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target affinity discrepancies .
- Proteomics : Perform pull-down assays with biotinylated derivatives to map off-target interactions .
Q. What experimental designs are recommended for studying metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotope labeling : Synthesize deuterated analogs to trace metabolic pathways .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure consistency .
- Data validation : Cross-check computational predictions with orthogonal assays (e.g., in vitro + in silico) .
- Controlled degradation studies : Use accelerated stability testing (40°C/75% RH) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
